![molecular formula C16H24N6O3 B2581768 1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919024-91-2](/img/structure/B2581768.png)
1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule with the molecular formula C22H28N6O3 . It belongs to the class of compounds known as 1,2,4-triazines .
Synthesis Analysis
The synthesis of 1,2,4-triazines involves various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods can produce linear, angular, and fused triazine heterocycles. The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines is planar and similar to a benzene ring, but with three carbons replaced by nitrogens . The positions of the nitrogen atoms distinguish the three isomers of triazine, referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines undergo a variety of organic transformations. If cycloaddition occurs with participation of a nitrogen heterodienophile, a 1,2,4-triazine ring is formed . The 1,2,4-triazine system is likewise formed during the addition of a C,C-dienophile at the nitrogen atoms of tetrazine with subsequent elimination of a nitrile molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 424.5 g/mol . It has a topological polar surface area of 83.3 Ų and a complexity of 722 . It has 6 hydrogen bond acceptors and 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with structural similarities to 1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione have been synthesized and evaluated for their potential biological activities. For instance, novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines were synthesized, with some showing antitumor activity and others examined for vascular relaxing effects, although no potent activity was found in the latter case (Ueda et al., 1987). These findings illustrate the potential of triazine derivatives in contributing to cancer research and the development of new therapeutic agents.
Antiviral Applications
Research into imidazo[1,2-a]-s-triazine nucleosides, which are structurally related to the compound , led to the synthesis of nucleoside and nucleotide analogues showing moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978). This highlights the potential of such compounds in antiviral therapy, providing a basis for the development of new antiviral drugs.
Material Science and Chemical Synthesis
In the realm of materials science, the structural analysis and synthesis of triazine derivatives have been of interest for their potential applications in creating new materials with specific properties. For example, the study of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds as tetradentate ligands and the structure of a dinuclear Ti(IV) complex offered insights into the rigidity and electronic structure of such compounds, which could influence their applications in catalysis and materials science (Hermon & Tshuva, 2008).
Anticancer Research
Further extending the potential applications, triazine-Schiff base conjugates have been synthesized and evaluated for their antimycobacterial activity, with some compounds showing significant activity against Mycobacterium tuberculosis H37Rv (Avupati et al., 2013). This underscores the relevance of triazine derivatives in the search for new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-6-20-14(23)12-13(19(5)16(20)24)17-15-21(8-9-25-7-2)18-10(3)11(4)22(12)15/h11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIZFFHEMNVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOCC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

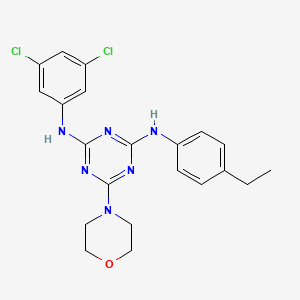
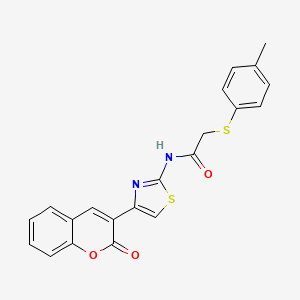
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)

![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)
![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)
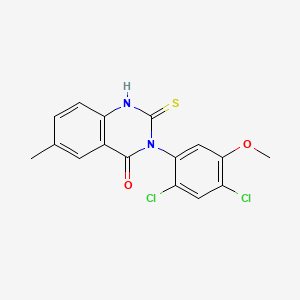
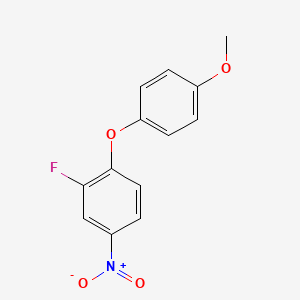

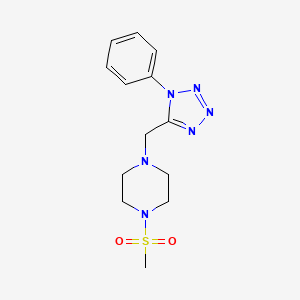
![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)
